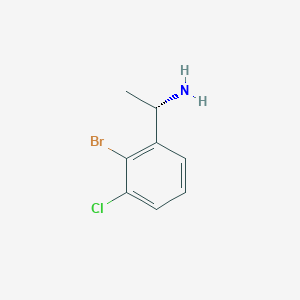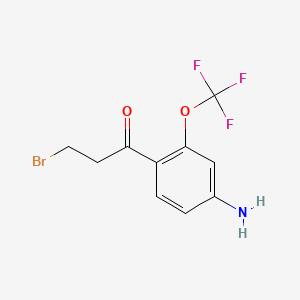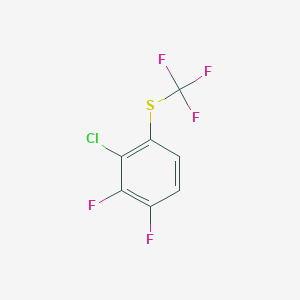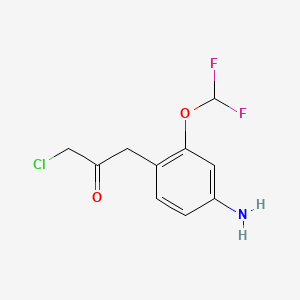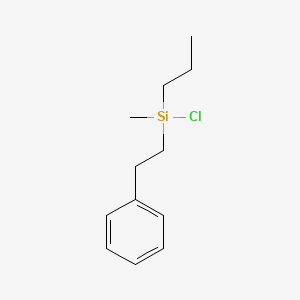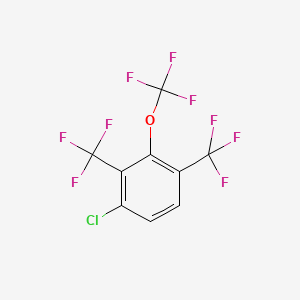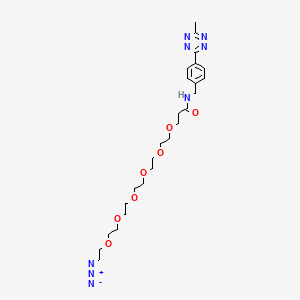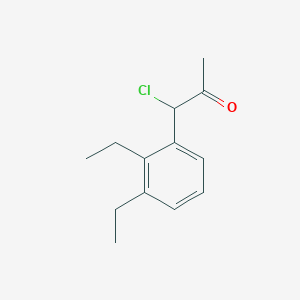
1-Chloro-1-(2,3-diethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2,3-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . This compound is characterized by the presence of a chloro group and a diethylphenyl group attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,3-diethylphenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reagents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(2,3-diethylphenyl)propan-2-ol.
Oxidation: Formation of 1-(2,3-diethylphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2,3-diethylphenyl)propan-2-one has several applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2,3-diethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
- 1-Chloro-1-(2,3-dimethylphenyl)propan-2-one
- 1-Chloro-1-(2,3-diphenyl)propan-2-one
- 1-Chloro-1-(2,3-diisopropylphenyl)propan-2-one
Comparison: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one is unique due to the presence of ethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its dimethyl and diphenyl analogs, the diethyl derivative may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity .
Propiedades
Fórmula molecular |
C13H17ClO |
|---|---|
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
1-chloro-1-(2,3-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-7-6-8-12(11(10)5-2)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
Clave InChI |
YVCUDWPQFNBNPO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B14035016.png)

![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
